(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one
Description
(3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one is a 13C3 isotopically labeled derivative of a lignan metabolite. Its molecular formula is C₁₈H₁₈O₄ (molecular mass: 301.31 g/mol), featuring two 3-hydroxyphenylmethyl substituents on a γ-butyrolactone ring. The compound is stereospecific, with (3S,4S) configuration, and is structurally related to enterolactone, a phytoestrogen derived from plant lignans .
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
301.31 g/mol |
IUPAC Name |
(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl](2,3,5-13C3)oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i11+1,17+1,18+1 |
InChI Key |
HVDGDHBAMCBBLR-UMWANTILSA-N |
Isomeric SMILES |
[13CH2]1[C@H]([13C@@H]([13C](=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolanone ring, followed by the introduction of the hydroxyphenyl groups. Common reagents used in these steps include organometallic compounds, protecting groups, and catalysts to ensure stereoselectivity and yield optimization.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high purity and consistency, which are crucial for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the hydroxy groups to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenyl derivatives.
Substitution: Halogenated phenyl compounds and substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules and natural product analogs.
Biology: In biological research, it serves as a probe for studying enzyme mechanisms and metabolic pathways due to its isotopic labeling.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The isotopic labeling allows for detailed mechanistic studies using techniques like NMR spectroscopy and mass spectrometry.
Comparison with Similar Compounds
Key Properties :
- LogD (pH 7.4) : 3.60, indicating moderate lipophilicity.
- Polar Surface Area : 66.76 Ų, suggesting moderate solubility in polar solvents.
- Biological Activity: Inhibits colonic cancer cell growth via cell cycle arrest and apoptosis.
The isotopic labeling (2,3,5-13C3) facilitates its use as a tracer in metabolic studies, enabling precise quantification in pharmacokinetic or biosynthetic pathway analyses .
Comparison with Structurally Similar Compounds
2.1 Non-Isotopic Analog: 3,4-Bis[(3-hydroxyphenyl)methyl]oxolan-2-one
- Molecular Formula : C₁₈H₁₈O₄ (identical to the labeled compound).
- Key Differences : Lacks 13C isotopic labeling.
- Activity: Shares the same biological profile (e.g., anticancer and estrogenic effects) but is used in non-tracer applications, such as in vitro assays for antioxidant or antiproliferative studies .
2.2 Methoxy-Substituted Analog: (3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one
- Molecular Formula : C₂₀H₂₂O₄ (molecular mass: 326.39 g/mol).
- Key Differences : Methoxy (-OCH₃) groups replace hydroxyl (-OH) groups on the phenyl rings.
- Impact: Lipophilicity: Higher logP (~4.1 estimated) due to reduced polarity, enhancing membrane permeability.
2.3 Enantiomeric Form: (3R,4R)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
- Key Differences : Opposite stereochemistry (3R,4R vs. 3S,4S).
- Activity : Exhibits weak estrogenic and antiestrogenic effects. Studies suggest that the (3R,4R) enantiomer may correlate with reduced breast cancer risk, highlighting the critical role of stereochemistry in biological activity .
2.4 Hydroxyl/Methoxy Hybrid: 3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
- Molecular Formula : C₂₀H₂₂O₇ (molecular mass: 374.39 g/mol).
- Key Differences : Additional hydroxyl and methoxy substituents on the phenyl rings.
- Impact: Solubility: Increased polarity due to extra hydroxyl groups may enhance aqueous solubility. Antioxidant Potential: Additional phenolic groups could amplify free-radical scavenging activity compared to the parent compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
- Isotopic Labeling : The 13C3-labeled compound enables precise tracking of lignan metabolism, critical for understanding bioavailability and pharmacokinetics .
- Structure-Activity Relationships : Hydroxyl groups enhance antioxidant and estrogenic activity, while methoxy groups improve lipophilicity for CNS-targeted drug design .
- Stereochemistry : The (3S,4S) vs. (3R,4R) configuration significantly impacts receptor binding, underscoring the need for enantiopure synthesis in therapeutic development .
Biological Activity
(3S,4S)-3,4-bis(3-hydroxyphenyl)methyloxolan-2-one, commonly referred to as enterolactone, is a synthetic organic compound notable for its unique oxolane ring structure and its potential biological activities. The compound's stereochemistry and functional groups play a significant role in its interactions within biological systems. This article explores the biological activity of enterolactone, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one
- Chemical Formula : C18H18O4
- Average Molecular Weight : 298.34 g/mol
- CAS Registry Number : 185254-87-9
The compound features a tetrahydrofuran ring with two hydroxymethyl groups attached to aromatic rings. This configuration is crucial for its biological activity.
Antioxidant Properties
Enterolactone has demonstrated significant antioxidant activity. In vitro studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is essential for protecting cells from damage associated with various diseases.
Anticancer Activity
Research has shown that enterolactone exhibits anticancer properties. A study highlighted its efficacy against various cancer cell lines, suggesting that it induces apoptosis (programmed cell death) in cancer cells while sparing normal cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a key mechanism behind its anticancer effects .
Anti-inflammatory Effects
Enterolactone also demonstrates anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes, which are often elevated in inflammatory conditions. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Study on Anticancer Activity
A recent study investigated the anticancer effects of enterolactone on human breast cancer cells. The results showed that treatment with enterolactone led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that enterolactone could be a promising candidate for breast cancer therapy due to its selective toxicity towards cancer cells .
Antioxidant Efficacy Comparison
In another study comparing various antioxidants, enterolactone was found to have superior radical scavenging ability compared to well-known antioxidants like vitamin C and E. The study utilized DPPH and ABTS assays to measure antioxidant capacity, confirming the compound's potential as a natural antioxidant agent .
The biological activities of enterolactone can be attributed to several mechanisms:
- Modulation of Signaling Pathways : Enterolactone influences multiple signaling pathways involved in cell growth and apoptosis, including the PI3K/Akt and MAPK pathways.
- Antioxidant Defense : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Gene Expression Regulation : Enterolactone affects the expression of genes related to inflammation and cancer progression.
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | (3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
| Chemical Formula | C18H18O4 |
| Average Molecular Weight | 298.34 g/mol |
| CAS Registry Number | 185254-87-9 |
| Antioxidant Activity | High |
| Anticancer Activity | Effective against breast cancer cells |
| Anti-inflammatory Activity | Significant |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
